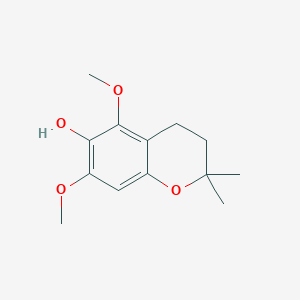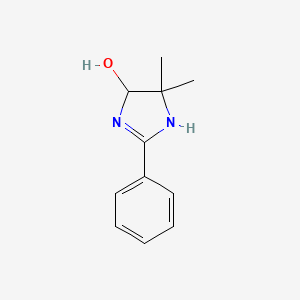
2-Methyltetradecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetradecanenitrile is an organic compound with the molecular formula C15H29N It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyltetradecanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltetradecanenitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids or bases, nitriles can be hydrolyzed to carboxylic acids or amides.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX).
Major Products Formed
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Applications De Recherche Scientifique
2-Methyltetradecanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyltetradecanenitrile involves its interaction with molecular targets and pathways in biological systems. The cyano group (-CN) can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Methyltetradecanenitrile can be compared with other nitriles and similar compounds:
2-Methyltridecane: An isomer of tetradecane with a similar structure but without the cyano group.
2-Hydroxy-2-methylpropanenitrile: A hydroxynitrile with different reactivity due to the presence of a hydroxyl group.
2-Iodo-2-methyltridecane: A halogenated compound that can be reduced to 2-Methyltridecane.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the cyano group.
Propriétés
Numéro CAS |
97415-95-7 |
|---|---|
Formule moléculaire |
C15H29N |
Poids moléculaire |
223.40 g/mol |
Nom IUPAC |
2-methyltetradecanenitrile |
InChI |
InChI=1S/C15H29N/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15H,3-13H2,1-2H3 |
Clé InChI |
ODZWYPGLNBEART-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


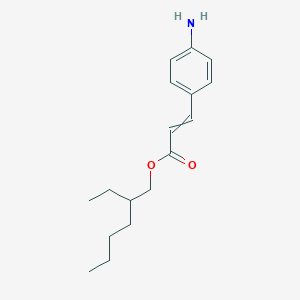
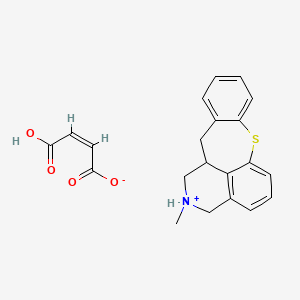
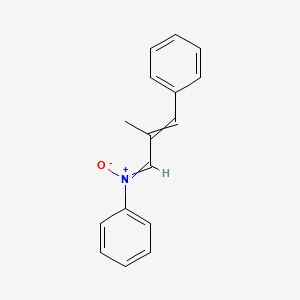
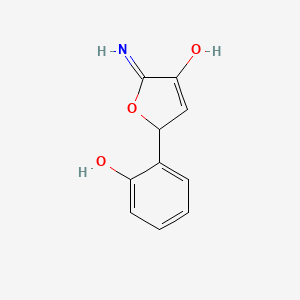
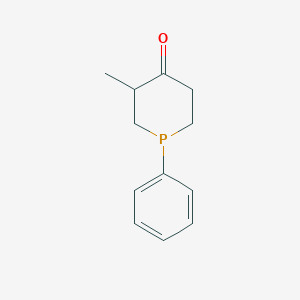
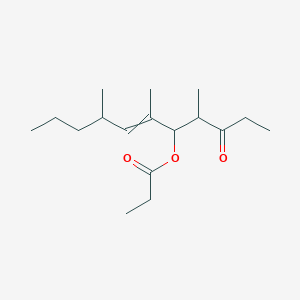
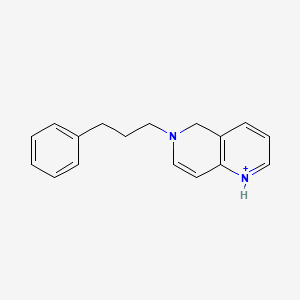
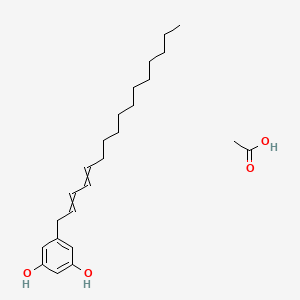
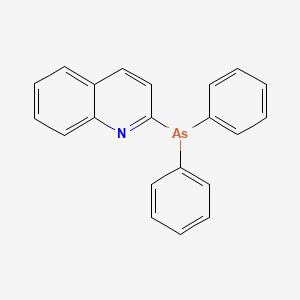
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
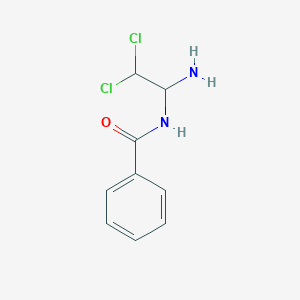
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
